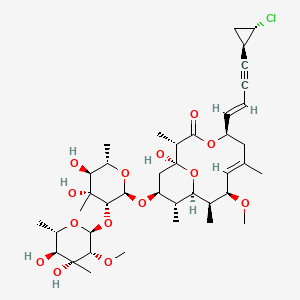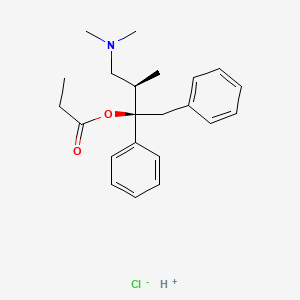
N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine is an N-acyl amino acid that is alanine substituted by a 2,6-dichlorobenzoyl group at the N and a 2-phenoxy-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a non-proteinogenic amino acid derivative, an aromatic ether and a N-acyl-amino acid. It contains a 2,6-dichlorobenzoyl group.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- N-Quinolyl-β-alanines, including derivatives similar to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been synthesized through reactions with aminoquinolines and various acids. These compounds show potential biological activities, warranting further investigation in this area (Beresnevičius, Viliunas, & Kantminienė, 2000).
Chemical Synthesis Techniques
- Innovative methods for the synthesis of β-vinyl α-amino acids have been developed, utilizing palladium-catalyzed N-quinolyl carboxamide-directed olefination. This technique is significant for creating a wide range of β-vinyl α-amino acid products, which could include N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine (Wang et al., 2014).
Strecker Degradation Studies
- The Strecker degradation of alanine in the presence of glyoxal, a process relevant to understanding the behavior of alanine derivatives like N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, has been studied to analyze its decarboxylation pathways (Chuyen, Kurata, & Fujimaki, 1972).
Interaction with Metal Ions
- Specific derivatives of alanine, similar to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been shown to interact uniquely with metal ions. This includes the synthesis of compounds that act as specific fluoroionophores for metal ions such as Ni(II), demonstrating the potential for such compounds in metal ion detection and analysis (Milewska et al., 2005).
DNA Interaction and Cytotoxicity Studies
- Novel gold(III) complexes of aminoquinoline derivatives, which are structurally related to N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine, have been synthesized and characterized. These complexes have shown significant cytotoxicity against various tumor cell lines and interact with DNA, suggesting potential applications in cancer research and treatment (Yang et al., 2003).
Propriétés
Nom du produit |
N-(2,6-dichlorobenzoyl)-3-(2-phenoxy-6-quinolyl)alanine |
|---|---|
Formule moléculaire |
C25H18Cl2N2O4 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
2-[(2,6-dichlorobenzoyl)amino]-3-(2-phenoxyquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C25H18Cl2N2O4/c26-18-7-4-8-19(27)23(18)24(30)29-21(25(31)32)14-15-9-11-20-16(13-15)10-12-22(28-20)33-17-5-2-1-3-6-17/h1-13,21H,14H2,(H,29,30)(H,31,32) |
Clé InChI |
YEKXMINYMSLPNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)
![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)





![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)

